2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid
Description
This compound, systematically named (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-formyl-1H-indol-3-yl)propanoic acid, is a derivative of the amino acid tryptophan. It features:
- Fmoc (9-fluorenylmethyloxycarbonyl) protection on the α-amino group, a standard strategy in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .
- A formyl group (-CHO) at the 1-position of the indole ring, which enhances reactivity for subsequent conjugation or cyclization reactions .
- A chiral center (S-configuration) at the α-carbon, critical for maintaining stereochemical integrity in peptide sequences.
The formyl group distinguishes this compound from other Fmoc-protected tryptophan derivatives, enabling applications in photocrosslinking, bioconjugation, and the synthesis of complex heterocycles like β-carbolines via Pictet–Spengler reactions .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5/c30-16-29-14-17(18-7-5-6-12-25(18)29)13-24(26(31)32)28-27(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,14,16,23-24H,13,15H2,(H,28,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBHNFTUFSVYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis follows a sequential protection strategy for tryptophan derivatives:
Industrial-Scale Production
Industrial methods prioritize scalability and reproducibility:
- Automated Synthesizers : Peptide synthesizers enable sequential coupling and deprotection, achieving >95% yield for Fmoc-protected intermediates.
- Catalytic Optimization : Tosic acid pyridinium salt is used as a catalyst in THF for formylation, reducing reaction times to 4–6 hours.
- Solvent Recovery Systems : THF and ethyl acetate are recycled via distillation, minimizing waste.
Reaction Optimization Parameters
Key variables affecting yield and purity:
Yield and Purity Data
Experimental results from peer-reviewed studies:
Critical Challenges and Solutions
- Indole Oxidation : Mitigated by inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT).
- Racemization : Controlled via low-temperature coupling (0–5°C) and HOBt/DIPEA activation.
- Scale-Up Impurities : Reduced through gradient elution chromatography and fractional crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol or further to a methyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol or methyl derivatives of the formyl group.
Substitution: Deprotected amino acid ready for further coupling reactions.
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid is widely used in:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: For the development of peptide-based drugs and therapeutic agents.
Biological Research: In the study of protein-protein interactions and enzyme-substrate relationships.
Industrial Applications: In the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The indole moiety can interact with various biological targets, influencing protein structure and function.
Comparison with Similar Compounds
Variations in Indole Substituents
Modifications to the indole ring significantly alter chemical reactivity and biological activity. Key analogues include:
Key Findings :
Modifications to the Amino Acid Side Chain
The propanoic acid backbone can be functionalized to introduce diverse chemical handles:
Key Findings :
Enantiomeric Variations
The stereochemistry at the α-carbon influences biological activity and synthetic utility:
Key Findings :
- R-configured mercaptopropanoic acid is used to synthesize D-peptides, which resist proteolytic degradation .
Stability and Purity
Biological Activity
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid, commonly referred to as Fmoc-indole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₁₈N₂O₃
- Molecular Weight : 318.36 g/mol
- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and an indole moiety that is known for its diverse biological activities.
1. Anticancer Activity
Research indicates that compounds featuring indole structures exhibit anticancer properties. The presence of the Fmoc group may enhance the stability and bioavailability of the compound, potentially leading to increased cytotoxic effects against various cancer cell lines.
Case Study : A study demonstrated that derivatives of indole showed significant inhibition of tumor growth in xenograft models. The specific mechanism involved apoptosis induction and cell cycle arrest in cancer cells, suggesting that the Fmoc-indole derivative may have similar effects.
2. Antimicrobial Properties
Indole derivatives have been reported to possess antimicrobial activity against various pathogens. The structural characteristics of this compound may contribute to its effectiveness against bacterial strains.
Research Findings : In vitro assays revealed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
3. Anti-inflammatory Effects
The anti-inflammatory properties of indole derivatives are well-documented. The Fmoc-indole derivative may modulate inflammatory pathways, thereby reducing cytokine production and inflammation.
Experimental Evidence : Studies have shown that treatment with indole derivatives can decrease levels of pro-inflammatory cytokines in cell cultures, indicating a potential therapeutic role in inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid?
The compound is synthesized via a multi-step protocol. First, Fmoc-2’-formyl-L-tryptophan undergoes reductive amination with HCl·H2N-Xxx-OMe ester to form an intermediate. This intermediate is then coupled with a crude amine using pyridine and EDC·HCl as activating agents under ambient conditions for 48 hours. Purification involves solvent extraction and filtration to isolate the ketone product .
Q. What analytical techniques are recommended for assessing the purity of this compound?
High-performance liquid chromatography (HPLC) is commonly used, as demonstrated in studies achieving 92% purity post-synthesis . Additional methods include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation.
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Key precautions include avoiding inhalation, skin contact, and eye exposure. Storage should be in a dry, inert atmosphere at room temperature . Safety protocols from hazard classifications (e.g., acute toxicity Category 4) mandate using personal protective equipment (PPE) and adhering to GHS precautionary codes (e.g., P201, P210) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of the formylindole moiety during solid-phase peptide synthesis?
Optimization strategies include screening coupling agents (e.g., EDC·HCl vs. HOBt/OxymaPure), adjusting reaction times (e.g., reducing from 48 hours to 24 hours), and using microwave-assisted synthesis to enhance activation . Monitoring by HPLC ensures minimal side-product formation .
Q. What strategies mitigate undesired side reactions involving the 1-formylindol-3-yl group during prolonged reactions?
Protecting the formyl group with acid-labile groups (e.g., tert-butoxycarbonyl) can prevent undesired cyclization or oxidation. Alternatively, shorter reaction times (<24 hours) and low-temperature conditions (0–4°C) improve stability .
Q. How is this compound utilized in cyclization reactions such as the Pictet–Spengler reaction?
The formyl group on the indole ring reacts with amines under acidic conditions (e.g., trifluoroacetic acid) to form tetrahydro-β-carboline scaffolds. This is critical in synthesizing alkaloid-like compounds for drug discovery .
Q. What structural modifications to the indole ring enhance utility in peptide-based drug design?
Fluorination at the indole 5-position improves metabolic stability and binding affinity . Allyl or benzyl groups at the 1-position (as in CAS 178432-48-9) can modulate lipophilicity and solubility .
Q. How should discrepancies in reported yields using different coupling agents be addressed?
Systematic comparisons of coupling agents (e.g., EDC·HCl vs. DCC/HOBt) under standardized conditions (solvent, temperature) are essential. Factors like steric hindrance from the Fmoc group and indole substituents significantly influence yields .
Q. What chromatographic techniques effectively purify this compound from polar by-products?
Reverse-phase HPLC with gradients of acetonitrile/water is effective for separating polar impurities. Flash chromatography on silica gel using ethyl acetate/toluene gradients (5–50%) is also reported .
Q. Under what conditions does this compound exhibit instability, and how is this managed experimentally?
The formyl group is sensitive to hydrolysis under basic conditions. Stability is maintained in anhydrous solvents (e.g., DMF, DCM) and inert atmospheres. Decomposition products (e.g., free indole derivatives) are monitored via TLC or LC-MS .
Data Contradiction Analysis
- Synthesis Time Variability : reports a 48-hour coupling step, while shorter times (24 hours) in other studies may reduce side reactions but risk incomplete coupling. Researchers must balance reaction duration with real-time monitoring (e.g., LC-MS) .
- Hazard Classification Conflicts : Some sources classify acute toxicity as Category 4 , while others lack data . Conservative handling aligned with the strictest reported hazards is advised.
Key Methodological Recommendations
- Stereochemical Control : Use chiral HPLC or circular dichroism (CD) to confirm enantiopurity, especially when synthesizing analogs with fluorinated indole rings .
- Scale-Up Challenges : Pilot reactions at <1 mmol scale are recommended before scaling, due to the compound’s sensitivity to oxygen and moisture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
